molecular formula C12H24N2O B3234483 2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol CAS No. 1353976-61-0

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol

Cat. No.: B3234483
CAS No.: 1353976-61-0
M. Wt: 212.33 g/mol
InChI Key: YXQDLGMNKWEIBK-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a 1-methyl-piperidin-4-ylmethyl moiety, which is further connected to an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol typically involves multiple steps, starting with the formation of the cyclopropylamine core This can be achieved through the reaction of cyclopropane with an appropriate amine source under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethanol group to an aldehyde or carboxylic acid.

  • Reduction: : Reduction of any functional groups present in the molecule.

  • Substitution: : Replacement of hydrogen atoms or other substituents on the cyclopropyl or piperidinyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ethanol can be oxidized to acetaldehyde or acetic acid.

  • Reduction: : Reduction reactions can yield alcohols or amines.

  • Substitution: : Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group may enhance binding affinity to receptors, while the piperidinyl moiety could influence the compound's pharmacokinetic properties. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol can be compared to other similar compounds, such as:

  • 2-(Cyclopropylamino)ethanol: : Lacks the piperidinyl group.

  • 1-Methylpiperidin-4-ylmethylamine: : Lacks the cyclopropyl group.

  • 2-(Piperidin-4-ylmethylamino)ethanol: : Lacks the cyclopropyl group.

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpiperidin-4-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-6-4-11(5-7-13)10-14(8-9-15)12-2-3-12/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQDLGMNKWEIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177802
Record name Ethanol, 2-[cyclopropyl[(1-methyl-4-piperidinyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353976-61-0
Record name Ethanol, 2-[cyclopropyl[(1-methyl-4-piperidinyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353976-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[(1-methyl-4-piperidinyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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